

# Technical Dossier: 2-Bromo-2'-hydroxyacetophenone

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216

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## Executive Summary & Disambiguation

**2-Bromo-2'-hydroxyacetophenone** is a bifunctional building block critical to the synthesis of oxygenated heterocycles, specifically benzofuran-3-ones (coumaranones). Its utility stems from the precise ortho positioning of the hydroxyl group relative to the electrophilic

-bromoacetyl moiety, facilitating rapid intramolecular cyclization.



### Critical Disambiguation: Isomer Specificity

In chemical sourcing and database mining, this compound is frequently confused with its para-isomer. Researchers must verify the substitution pattern to avoid synthetic failure.

Feature	Target Molecule (Ortho)	Common Confusant (Para)
Name	2-Bromo-2'-hydroxyacetophenone	2-Bromo-4'-hydroxyacetophenone
Structure	1,2-substitution (Ortho)	1,4-substitution (Para)
CAS RN	2491-36-3	2491-38-5
Reactivity	Intramolecular Cyclization (forms heterocycles)	Intermolecular Coupling (forms linear chains)
Primary Use	Benzofuran/Coumaranone synthesis	Linker chemistry, PTP Inhibitors

Note: This guide focuses exclusively on the ortho-isomer (CAS 2491-36-3).

## Nomenclature & Chemical Identity

Effective database retrieval requires a mastery of synonym variations, particularly those arising from IUPAC priority rules (Ketone > Alcohol > Halide).

### Synonym Mapping Table

Category	Primary Identifier	Variations & Database Keys
IUPAC	2-Bromo-1-(2-hydroxyphenyl)ethan-1-one	2-Bromo-1-(2-hydroxyphenyl)ethanone
Common	-Bromo-2'-hydroxyacetophenone	2-Hydroxyphenacyl bromide; o-Hydroxyphenacyl bromide
Registry	CAS: 2491-36-3	Beilstein: 0637210; MDL: MFCD01727570
InChI Key	SGPKEYSZPHMVNI-UHFFFAOYSA-N	-
SMILES	<chem>C1=CC=C(C(=C1)C(=O)CBr)O</chem>	<chem>OC1=CC=CC=C1C(CBr)=O</chem>

## Structural Analysis & Reactivity Profile

The molecule's value in drug development lies in its "spring-loaded" structure. It possesses both a nucleophile (phenolic -OH) and an electrophile (alkyl bromide) separated by a flexible linker.

## The Cyclization Driver

Under basic conditions, the phenolic proton is removed (

), generating a phenoxide anion. Due to the ortho geometry, this anion is perfectly positioned to perform an intramolecular

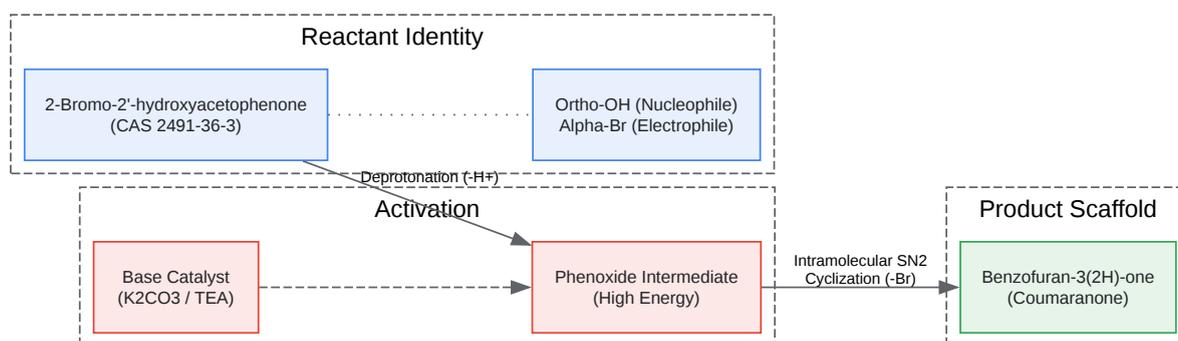
attack on the

-carbon, displacing the bromide ion.

Reaction Outcome: Formation of Benzofuran-3(2H)-one (3-Coumaranone). Significance: This scaffold is ubiquitous in natural products (e.g., aurones) and pharmaceuticals (e.g., Griseofulvin analogues).

## Visualization of Reaction Pathway

The following diagram illustrates the nomenclature logic and the primary cyclization pathway.



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Figure 1: Mechanistic pathway from **2-Bromo-2'-hydroxyacetophenone** to the Benzofuran-3-one scaffold via base-mediated cyclization.

## Synthetic Application Protocols

As a Senior Application Scientist, I recommend the following protocol for converting this reagent into the benzofuran-3-one scaffold. This method prioritizes yield and purity while managing the lachrymatory nature of the starting material.

### Protocol: Base-Mediated Cyclization to Benzofuran-3-one

Reagents:

- Substrate: **2-Bromo-2'-hydroxyacetophenone** (1.0 eq)
- Base: Potassium Carbonate ( ), anhydrous (1.5 eq)
- Solvent: Acetone (Reagent Grade) or Acetonitrile ( )

Step-by-Step Methodology:

- Preparation (Safety First):
  - Constraint: Perform all weighing and transfers inside a functioning fume hood. The substrate is a potent lachrymator (tear gas agent).[1][2]
  - Dissolve **2-Bromo-2'-hydroxyacetophenone** (10 mmol) in anhydrous Acetone (50 mL).
- Activation:
  - Add anhydrous (15 mmol) in a single portion to the stirring solution.

- Observation: The solution may turn yellow/orange due to phenoxide formation.
- Reaction:
  - Stir at room temperature (20-25°C) for 2–4 hours.
  - Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( ) should disappear, replaced by a lower spot (Benzofuran-3-one).
- Workup:
  - Filter off the solid inorganic salts ( , excess ).
  - Concentrate the filtrate under reduced pressure.
  - Purification: Recrystallize from Ethanol or purify via silica flash chromatography if high purity is required for biological assays.

Why this works: Using a weak base like carbonate in an aprotic polar solvent (Acetone) favors the

mechanism without promoting aggressive polymerization or aldol condensation side reactions often seen with stronger bases (NaOH).

## Handling, Stability & Safety (E-E-A-T)

Trustworthiness in chemical handling is non-negotiable. This compound belongs to the class of -haloketones, historically used as riot control agents.

Parameter	Specification	Expert Insight
Hazard Class	Lachrymator / Corrosive	Induces severe eye irritation and tears instantly. Vapors are corrosive to respiratory mucosa.
Storage	2–8°C (Refrigerate)	The C-Br bond is labile. Heat and light cause degradation (discoloration to dark brown/black). Store under inert gas ( ) if possible.
Incompatibility	Strong Bases, Amines	Reacts violently with amines (alkylation). Avoid metal spatulas if moisture is present (corrosion).
First Aid	Eye Contact	Do NOT rub eyes.[3] Flush with water for 15+ mins. Move to fresh air immediately.

## References

- PubChem. (2025).[4] **2-Bromo-2'-hydroxyacetophenone** (CID 200671).[5] National Library of Medicine. [\[Link\]](#)
- Singh, F. V., & Wirth, T. (2012).[6] Hypervalent Iodine-Mediated Synthesis of Benzofurans.[6] *Synthesis*, 44, 1171-1177.[6] (Contextual grounding for benzofuran synthesis).
- Koca, I., et al. (2022).[7] Triethylamine-catalyzed Rap–Stoermer reaction for benzofuran derivatives. (Demonstrates the utility of -haloketones in heterocycle formation).

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## Sources

- [1. assets.thermofisher.com](https://assets.thermofisher.com) [[assets.thermofisher.com](https://assets.thermofisher.com)]
- [2. pim-resources.coleparmer.com](https://pim-resources.coleparmer.com) [[pim-resources.coleparmer.com](https://pim-resources.coleparmer.com)]
- [3. fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- [4. 2-Bromo-1-\(4-hydroxyphenyl\)ethanone | C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub> | CID 4964 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [5. 2-Bromo-2'-hydroxyacetophenone | C<sub>8</sub>H<sub>7</sub>BrO<sub>2</sub> | CID 200671 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [6. Benzofuran synthesis](https://organic-chemistry.org) [[organic-chemistry.org](https://organic-chemistry.org)]
- [7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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